molecular formula C20H21N3O3 B12176518 N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12176518
M. Wt: 351.4 g/mol
InChI Key: UWEQKNRSGWXBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide is a complex organic compound that features a combination of furan, piperidine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the individual moieties. The furan ring can be synthesized through the cyclization of appropriate precursors, while the piperidine ring is often derived from piperidine derivatives. The indole moiety can be synthesized using methods such as the Fischer indole synthesis .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yield reactions, and streamlined purification processes to ensure the compound is produced in sufficient quantities and purity for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-methanol .

Scientific Research Applications

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The furan and piperidine rings contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide is unique due to its combination of furan, piperidine, and indole moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not typically observed in simpler compounds.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[1-(furan-2-carbonyl)piperidin-4-yl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C20H21N3O3/c1-22-13-16(15-5-2-3-6-17(15)22)19(24)21-14-8-10-23(11-9-14)20(25)18-7-4-12-26-18/h2-7,12-14H,8-11H2,1H3,(H,21,24)

InChI Key

UWEQKNRSGWXBEU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.